TAN-452

Opioid receptor selectivity DOR antagonist Peripherally acting opioid antagonist

TAN-452 is an orally active, peripherally restricted δ-opioid receptor (DOR) antagonist with high affinity (Ki=0.47 nM) and 78-fold selectivity over MOR. Unlike MOR-preferring agents, it specifically attenuates morphine-induced gastrointestinal side effects without central analgesia compromise, making it essential for opioid-induced bowel syndrome research and PK/PD modeling.

Molecular Formula C29H30N2O5
Molecular Weight 486.6 g/mol
Cat. No. B611147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAN-452
SynonymsTAN452;  TAN-452;  TAN 452
Molecular FormulaC29H30N2O5
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8
InChIInChI=1S/C29H30N2O5/c1-2-35-27(33)17-5-7-18-19-13-29(34)22-12-16-6-8-21(32)25-23(16)28(29,9-10-31(22)14-15-3-4-15)26(36-25)24(19)30-20(18)11-17/h5-8,11,15,22,26,30,32,34H,2-4,9-10,12-14H2,1H3/t22-,26+,28+,29-/m1/s1
InChIKeyJOJGLAWHRDFWNQ-KFDULEKRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAN-452 Procurement Guide: Selective Peripheral δ-Opioid Receptor Antagonist for Opioid-Induced Bowel Syndrome Research


TAN-452 (CAS 892039-23-5), chemically 17-cyclopropylmethyl-6,7-didehydro-4,5α-epoxy-6′-ethoxycarbonyl-3,14-dihydroxyindolo[2′,3′-6,7]morphinan, is an orally active, peripherally acting δ-opioid receptor (DOR) antagonist. It exhibits high affinity for human DOR (Ki = 0.47 nM, Kb = 0.21 nM) and demonstrates marked selectivity over μ- and κ-opioid receptors (MOR Ki = 36.56 nM, KOR Ki = 5.31 nM) [1]. As a naltrindole derivative, TAN-452 is designed to remain outside the central nervous system, thereby attenuating morphine-induced gastrointestinal side effects without compromising central analgesia [1].

Why TAN-452 Cannot Be Replaced by Generic μ-Opioid Antagonists in Peripheral GI Research


Peripherally acting opioid receptor antagonists are not interchangeable. Clinically used agents such as methylnaltrexone, alvimopan, naloxegol, and naldemedine are designed primarily as μ-opioid receptor (MOR) antagonists with limited DOR activity [1][2][3]. TAN-452's distinct receptor selectivity—high DOR affinity (Ki = 0.47 nM) combined with 78-fold (vs. MOR) and 11-fold (vs. KOR) selectivity—targets a different pharmacological mechanism . This profile enables specific investigation of peripheral DOR-mediated pathways in opioid-induced bowel syndromes without the confounding effects of MOR blockade, which can trigger central withdrawal or alter motility through distinct receptor populations [1].

TAN-452 Quantitative Differentiation Data: Head-to-Head Selectivity and In Vivo Efficacy Comparisons


Receptor Selectivity Profile: TAN-452 vs. Clinical PAMORAs (Methylnaltrexone, Alvimopan, Naldemedine)

TAN-452 is a selective DOR antagonist with a Ki of 0.47 nM for human DOR, representing 78-fold selectivity over MOR (Ki = 36.56 nM) and 11-fold selectivity over KOR (Ki = 5.31 nM) [1]. In contrast, clinical peripherally acting μ-opioid receptor antagonists (PAMORAs) exhibit the opposite selectivity: methylnaltrexone has ~100-fold lower affinity for DOR than MOR (pKi 5.72 vs. 7.66) [2]; alvimopan shows 6-fold selectivity for MOR (Ki = 0.77 nM) over DOR (Ki = 4.4 nM) ; and naldemedine displays roughly equipotent affinity across all three opioid receptors (MOR Ki = 0.34 nM, DOR Ki = 0.43 nM, KOR Ki = 0.94 nM) . This inverted selectivity profile makes TAN-452 a distinct tool compound.

Opioid receptor selectivity DOR antagonist Peripherally acting opioid antagonist

Functional Peripheral Restriction: In Vivo Anti-Analgesic Window vs. Methylnaltrexone and Naloxegol

TAN-452 demonstrates functional peripheral restriction quantified by a wide therapeutic index between anti-emetic/anti-constipation ED50 values and anti-analgesic ED50. In ferrets, oral TAN-452 completely abolishes morphine-induced emesis at 3 mg/kg (ED50 < 1.0 mg/kg p.o.) [1]. In rats, it reverses morphine-induced small intestinal transit inhibition with an ED50 of 9.45 mg/kg p.o. [1]. Crucially, TAN-452 does not attenuate morphine-induced antinociception (analgesia) at oral doses up to 300 mg/kg (ED50 > 300 mg/kg p.o.) [1]. This >300-fold separation between GI efficacy and central anti-analgesic effect exceeds the margins reported for the MOR-preferring PAMORA naloxegol (peripheral/central ratio of ~10-30x in preclinical models) [2] and methylnaltrexone (central effects observed at higher doses) [3].

Blood-brain barrier penetration Peripheral restriction Opioid-induced constipation Anti-analgesic activity

Pharmacokinetic Parameters and Oral Bioavailability Profile

TAN-452 exhibits defined oral pharmacokinetics in rats with a terminal half-life (T1/2) of 2.1 hours following oral administration (30 mg/kg) or intravenous dosing (3 mg/kg) . The compound demonstrates a clearance (CL) of 78.1 mL/min•kg, a steady-state volume of distribution (Vss) of 12.1 L/kg, and achieves a maximum plasma concentration (Cmax) of 526 ng/mL . These parameters provide a basis for dosing regimen design in preclinical studies. In contrast, published PK parameters for comparator PAMORAs vary: methylnaltrexone has limited oral bioavailability due to quaternary ammonium structure and is primarily administered subcutaneously [1]; naloxegol, a PEGylated derivative, has a human T1/2 of ~6-11 hours but with significant inter-individual variability due to CYP3A4 metabolism [2].

Pharmacokinetics Oral bioavailability Half-life Clearance

Functional Antagonism (Kb) vs. Binding Affinity (Ki): Confirmed DOR Antagonism in GTPγS Assays

TAN-452 demonstrates robust functional antagonism at human DOR in [35S]GTPγS binding assays, with a Kb value of 0.21 ± 0.06 nM, closely matching its binding Ki (0.47 ± 0.09 nM) and confirming full antagonist efficacy [1]. The compound also exhibits functional antagonism at MOR (Kb = 9.43 ± 0.58 nM) and KOR (Kb = 7.18 ± 0.75 nM), with 45-fold and 34-fold higher potency at DOR versus MOR and KOR, respectively [1]. This functional selectivity aligns with binding data and contrasts with naldemedine, which shows functional IC50 values of 25.57 nM (MOR), 7.09 nM (DOR), and 16.1 nM (KOR) —indicating that TAN-452 is a more potent and selective functional DOR antagonist.

Functional antagonism GTPγS binding Kb value DOR antagonist

TAN-452 Optimal Use Cases: Scientific and Preclinical Applications Driven by Differentiation Data


Investigating Peripheral DOR-Mediated Mechanisms in Opioid-Induced Emesis and Constipation

TAN-452 is the compound of choice for studies aiming to isolate the contribution of peripheral δ-opioid receptors to opioid-induced nausea, vomiting, and slowed gastrointestinal transit. With an oral anti-emetic ED50 <1.0 mg/kg and anti-constipation ED50 of 9.45 mg/kg [1], TAN-452 provides a clean pharmacological tool to block DOR without engaging MOR or KOR. This is particularly valuable in models where MOR-selective antagonists (e.g., methylnaltrexone, alvimopan) may incompletely reverse symptoms or produce confounding off-target effects due to their receptor selectivity profiles .

Chronic Dosing Studies Requiring Oral Administration with Minimal Analgesic Interference

For long-term preclinical protocols evaluating opioid-induced bowel dysfunction, TAN-452's oral bioavailability (T1/2 = 2.1 h in rats) [1] and functional peripheral restriction (anti-analgesic ED50 >300 mg/kg p.o.) make it suitable for repeated daily dosing without reversing central pain relief. This combination of oral activity and wide therapeutic index distinguishes TAN-452 from subcutaneously administered methylnaltrexone and from naloxegol, which may have a narrower peripheral/central window [2].

DOR-Selective Antagonist Control in Opioid Receptor Crosstalk or Heterodimerization Studies

In research exploring opioid receptor heterodimerization (e.g., DOR-MOR interactions) or functional crosstalk in the enteric nervous system, TAN-452 provides a highly selective DOR antagonist control. Its 78-fold selectivity for DOR over MOR [1] enables unambiguous interpretation of DOR-specific contributions, whereas non-selective antagonists like naldemedine (equipotent across MOR/DOR/KOR) cannot resolve receptor-specific effects. This specificity is essential for mechanistic studies employing knockout models or selective agonists.

Preclinical Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Peripherally Restricted Antagonists

TAN-452's well-defined rat PK parameters—CL = 78.1 mL/min•kg, Vss = 12.1 L/kg, Cmax = 526 ng/mL [1]—coupled with its clear in vivo efficacy endpoints (emesis, intestinal transit) provide a robust dataset for PK-PD modeling exercises. This makes TAN-452 an instructive reference compound for training or validating models that predict peripheral antagonist exposure-response relationships, particularly when comparing DOR- versus MOR-preferring agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAN-452

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.